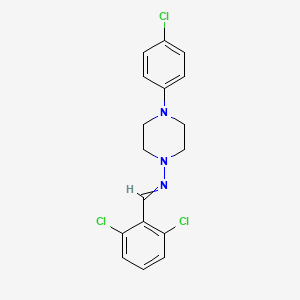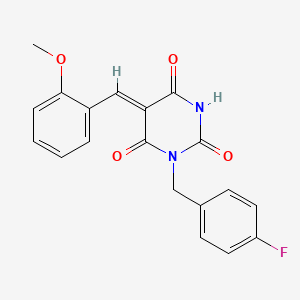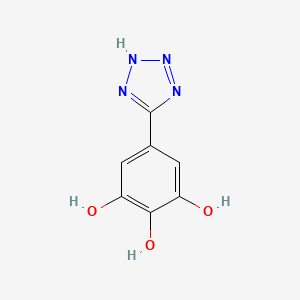![molecular formula C18H22N2O3S B6054583 2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6054583.png)
2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol, also known as PDP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound may also work by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer and cardioprotective properties, this compound has been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol in lab experiments is that it has been shown to have low toxicity, making it a relatively safe compound to work with. Additionally, this compound is stable and can be easily synthesized in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that effectively test its potential applications.
Direcciones Futuras
There are many potential future directions for research on 2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol. One area of research is in the development of new cancer treatments that utilize this compound. Additionally, this compound may be studied for its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Further research is also needed to better understand the mechanism of action of this compound, which may lead to the development of more effective treatments. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
Métodos De Síntesis
The synthesis of 2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol involves several steps, including the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 3-bromopropylthiol, followed by the reaction of the resulting compound with 6-methyl-4-pyrimidinol. The final product is obtained through purification and isolation processes. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
Aplicaciones Científicas De Investigación
2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anticancer properties, and studies have suggested that it may be effective in treating certain types of cancer, including breast cancer and lung cancer. This compound has also been studied for its potential applications in the treatment of cardiovascular disease, as it has been shown to have cardioprotective effects.
Propiedades
IUPAC Name |
2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-6-14-7-8-15(16(12-14)22-3)23-9-5-10-24-18-19-13(2)11-17(21)20-18/h4,6-8,11-12H,5,9-10H2,1-3H3,(H,19,20,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYMFCZDVFUSOS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCSC2=NC(=CC(=O)N2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCSC2=NC(=CC(=O)N2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6054502.png)
![N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054504.png)
![2-[(4-fluorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6054506.png)

![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6054524.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6054536.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6054544.png)
![methyl 1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6054547.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6054563.png)
![2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6054571.png)

![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6054599.png)
![methyl 6-methyl-2-{[(8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6054600.png)
